2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
Description
This compound features a cyclohexa-2,5-dien-1-one core substituted with two bromine atoms at positions 2 and 4. A hydrazinylidene group bridges the cyclohexadienone ring to a 3-ethyl-4-methyl-1,3-thiazole moiety, forming a conjugated system. The (2E)-configuration of the hydrazinylidene group ensures planar geometry, critical for intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2,6-dibromo-4-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2N3OS/c1-3-18-8(2)7-20-13(18)17-16-6-9-4-10(14)12(19)11(15)5-9/h4-7,19H,3H2,1-2H3/b16-6+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXWZMCCOROWRU-DLQNABGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC(=C(C(=C2)Br)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N/N=C/C2=CC(=C(C(=C2)Br)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of bromine atoms, a thiazole ring, and a hydrazone moiety. The structure can be represented as follows:
Key Structural Features
- Bromine Substituents : The presence of two bromine atoms enhances the compound's reactivity and potential biological interactions.
- Thiazole Ring : Known for its biological significance, thiazoles are often found in various pharmaceutical agents.
- Hydrazone Linkage : This functional group is known for its ability to form stable complexes with metal ions, which can enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, thiosemicarbazone derivatives have shown enhanced antimicrobial activity compared to their parent ligands. In vitro studies suggest that the synthesized derivatives of thiazole and hydrazone exhibit strong antibacterial effects against various strains of bacteria.
| Compound | Antimicrobial Activity (MIC µg/mL) |
|---|---|
| Thiazole Derivative | 10 - 50 |
| Hydrazone Complex | 5 - 20 |
Antitumor Activity
The compound has been evaluated for its antitumor effects. Studies involving various cancer cell lines demonstrate that similar compounds can induce apoptosis and inhibit cell proliferation. For instance:
- In vitro studies on human tumor cell lines have shown IC50 values ranging from to for palladium complexes derived from thiosemicarbazones, suggesting that structural modifications can enhance potency.
| Cell Line | IC50 (µM) |
|---|---|
| DU145 (Prostate Cancer) | 0.01 |
| K562 (Leukemia) | 0.02 |
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of DNA Synthesis : Many thiazole derivatives interfere with nucleic acid synthesis in microorganisms.
- Induction of Apoptosis : The hydrazone linkage may facilitate metal ion coordination that triggers apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to our target showed a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Properties
In another investigation focused on anticancer activity, a series of thiosemicarbazone derivatives were tested against different cancer cell lines. The results showed that modifications in the structure led to improved cytotoxicity and selectivity towards cancer cells over normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiazole and Thiadiazole Derivatives
Thiazole Derivatives (e.g., Compounds 11a-c from )
Compounds such as 11a-c (thiazole derivatives synthesized via cyclization of hydrazones with thioglycolic acid) share the thiazole ring but lack brominated cyclohexadienone systems. Key differences include:
- Substituents : The absence of bromine reduces molecular weight and polarizability compared to the target compound.
- Bioactivity : Thiazole derivatives like 11a-c exhibit analgesic activity due to their ability to modulate neurotransmitter pathways, but bromination in the target compound may enhance lipophilicity and blood-brain barrier penetration .
Thiadiazole-Fused Derivatives ()
Benzodioxine-based thiadiazole derivatives (e.g., compounds 1–25) feature fused 1,3,4-thiadiazole rings instead of isolated thiazole units.
Electronic and Functional Group Comparisons
Hydrazone and Triazole Derivatives ()
- Hydrazones (e.g., 10a-c) : These lack the thiazole ring and brominated core but share the hydrazinylidene linker. Their reduced conjugation results in weaker absorption in UV-vis spectra compared to the target compound .
- Triazole-Thiones (): The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione features a triazole-thione group, which forms N–H···S hydrogen bonds. In contrast, the target compound’s thiazole and hydrazinyl groups enable N–H···O and C–Br···π interactions, influencing solubility and crystal packing .
Crystallographic and Hydrogen Bonding Analysis
- Target Compound : Likely exhibits planar geometry (due to the (2E)-configuration) and C–Br···π interactions, as observed in brominated aromatic systems. Hydrogen bonds involving the hydrazinyl N–H and thiazole sulfur may stabilize the crystal lattice .
- Triazole-Thione (): Forms N–H···S and O–H···S hydrogen bonds with methanol, creating a six-membered supramolecular assembly.
Data Tables
Table 1: Structural and Electronic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
